molecular formula C21H19N5O2 B3007734 N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-02-6

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B3007734
CAS RN: 895009-02-6
M. Wt: 373.416
InChI Key: JGSRZRWSWUGYML-UHFFFAOYSA-N
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Description

The compound "N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide" is a derivative of pyrazolo[3,4-d]pyrimidin, which is a fused heterocyclic compound that has been the focus of various studies due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical and pharmacological properties, as indicated by research on similar molecules.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin derivatives has been reported in the literature. For instance, a novel series of N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile and related moieties were prepared using 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in ethanol containing piperidine . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the 2-methylphenyl groups.

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed on a similar molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, can provide insights into the electronic structure of the compound . These calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can predict the molecular electrostatic potentials (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. A small HOMO-LUMO gap indicates chemical reactivity, which could be relevant for the compound under analysis .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidin derivatives can be inferred from their interaction with biological targets. For example, novel pyrazolo[1,5-a]pyrimidines have been evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes . The synthesis of these compounds involved fluoroalkyl- and fluoroalkynyl- analogues, suggesting that the compound may also be amenable to similar chemical modifications to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives can be characterized by various spectroscopic techniques. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives involved characterization by 1H NMR and IR spectroscopy . These techniques can be used to confirm the structure and purity of the synthesized compound, and similar methods would likely be employed in the analysis of "N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide".

Scientific Research Applications

Anticancer Activity

Several studies have explored the derivatives of pyrazolo[3,4-d]pyrimidine for their anticancer activities. For instance, a study by Al-Sanea et al. (2020) described the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested against 60 cancer cell lines, with one compound showing significant cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as a new anticancer agent (Al-Sanea, M. M. et al., 2020).

Diagnostic Imaging

The radioligand [18F]PBR111, a derivative within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been reported for its selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET). This compound, due to its selective ligand properties, has implications in diagnosing and studying diseases associated with translocator protein expression, providing a valuable tool for medical research and diagnostic applications (Dollé, F. et al., 2008).

Binding Activity and Antioxidant Potential

A study by Chkirate et al. (2019) focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. This research emphasized the role of hydrogen bonding in the self-assembly process and assessed the antioxidant activity of these complexes. Such studies are crucial for understanding the molecular interactions and potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives (Chkirate, K. et al., 2019).

properties

IUPAC Name

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-7-3-5-9-17(14)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)18-10-6-4-8-15(18)2/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSRZRWSWUGYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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